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Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has

emerged as a revolutionary tool for precise genome editing, offering immense potential for

therapeutic applications. A significant hurdle for its clinical translation, however, lies in the safe

and efficient delivery of the CRISPR-Cas9 machinery into target cells. Viral vectors, while

efficient, raise safety concerns such as immunogenicity and insertional mutagenesis. Non-viral

delivery methods are therefore of great interest.

This document details the use of the Antennapedia peptide, a cell-penetrating peptide (CPP),

for the delivery of CRISPR-Cas9 ribonucleoprotein (RNP) complexes. The Antennapedia

peptide, derived from the third helix of the Drosophila Antennapedia homeodomain, has been

shown to translocate across cellular membranes and can be used as a vehicle to carry

macromolecular cargo, such as the Cas9 protein/guide RNA (gRNA) complex, into cells. This

method offers a promising non-viral strategy for CRISPR-Cas9-based gene editing.

Principle of Antennapedia-Mediated Delivery
The delivery strategy is based on the non-covalent complexation of the cationic Antennapedia

peptide with the negatively charged CRISPR-Cas9 RNP. The resulting complex is then
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internalized by cells, primarily through macropinocytosis. Once inside the cell, the complex

must escape the endosomal pathway to release the Cas9 RNP into the cytoplasm, after which

the RNP can translocate to the nucleus to perform gene editing. The nuclear localization

signals (NLS) inherent to the Cas9 protein facilitate its transport into the nucleus.

Data Presentation: Efficiency of CPP-Mediated
CRISPR-Cas9 Delivery
The efficiency of gene editing using cell-penetrating peptides can vary depending on the

specific CPP, cell type, cargo, and experimental conditions. Below is a summary of reported

efficiencies for CPP-mediated CRISPR-Cas9 delivery to provide a comparative overview.

Cell-
Penetrating
Peptide

Cell Line Target Gene
Editing
Efficiency (%)

Reference

General CPPs
Various (HeLa,

HEK293T, etc.)
Various 2.3 - 16 [1]

PepFect14 HEK293T Reporter gene Up to 80 [2]

ADGN
Lung cancer

cells (in vivo)
Luciferase ~60 [3][4]

Amphipathic

Peptide
Pre-adipocytes Nrip1 43.8 [5]

Experimental Protocols
Protocol 1: Formation of the CRISPR-Cas9
Ribonucleoprotein (RNP) Complex
This protocol describes the preparation of the Cas9 RNP complex.

Materials and Reagents:

Purified Cas9 nuclease with Nuclear Localization Signal (NLS)
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Synthetic single guide RNA (sgRNA) targeting the gene of interest

Nuclease-free water

Nuclease-free tubes

Procedure:

Prepare a working solution of sgRNA at a concentration of 3 µM in nuclease-free water.

Prepare a working solution of Cas9-NLS protein at a concentration of 3 µM in a suitable

buffer (e.g., 1X Cas9 Reaction Buffer or Opti-MEM).

In a nuclease-free tube, combine the Cas9 protein and sgRNA at a 1:1.5 molar ratio. For

example, mix 1 µL of 3 µM Cas9-NLS with 1.5 µL of 3 µM sgRNA.

Gently mix the components by pipetting up and down.

Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of the

RNP complex.

Protocol 2: Antennapedia Peptide-Mediated Delivery of
Cas9 RNP
This protocol details the formation of the Antennapedia-RNP complex and its delivery into

cultured mammalian cells.

Materials and Reagents:

Antennapedia peptide (Penetratin)

Pre-formed Cas9 RNP complex (from Protocol 1)

Opti-MEM™ Reduced Serum Medium

Adherent mammalian cells (e.g., HEK293T)

Appropriate cell culture medium
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96-well or 24-well cell culture plates

Procedure:

Cell Seeding: The day before transfection, seed the target cells in a culture plate to achieve

70-90% confluency on the day of the experiment.

Complex Formation:

Dilute the pre-formed Cas9 RNP complex in Opti-MEM™.

In a separate tube, dilute the Antennapedia peptide in Opti-MEM™. The optimal molar

ratio of Antennapedia peptide to Cas9 RNP should be empirically determined but can

range from 20:1 to 100:1.

Add the diluted Antennapedia peptide solution to the diluted RNP solution and mix gently

by pipetting.

Incubate the mixture at room temperature for 20-30 minutes to allow the formation of the

Antennapedia-RNP complex.

Transfection:

Carefully remove the culture medium from the cells.

Add the Antennapedia-RNP complex solution to the cells.

Incubate the cells at 37°C in a CO2 incubator for 4 hours.

After the incubation period, add fresh, pre-warmed complete culture medium to the cells.

Continue to incubate the cells for 48-72 hours before proceeding to assess gene editing

efficiency.

Protocol 3: Assessment of Gene Editing Efficiency using
T7 Endonuclease I (T7E1) Assay
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This protocol describes a method to quantify the frequency of insertions and deletions (indels)

at the target genomic locus.[1][6][7][8][9]

Materials and Reagents:

Genomic DNA extraction kit

PCR primers flanking the target site

High-fidelity DNA polymerase

T7 Endonuclease I and corresponding reaction buffer

Agarose gel and electrophoresis equipment

DNA purification kit

Procedure:

Genomic DNA Extraction: After 48-72 hours of incubation, harvest the cells and extract

genomic DNA using a commercial kit.

PCR Amplification:

Amplify the genomic region flanking the CRISPR target site using high-fidelity PCR. The

amplicon size should ideally be between 500-1000 bp.

Purify the PCR product.

Heteroduplex Formation:

In a thermocycler, denature and re-anneal the purified PCR product to form

heteroduplexes between wild-type and mutated DNA strands.

A typical program is: 95°C for 5 minutes, then ramp down to 85°C at -2°C/second, and

then ramp down to 25°C at -0.1°C/second.

T7E1 Digestion:
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Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-20 minutes.

Analysis:

Analyze the digested products by agarose gel electrophoresis. The presence of cleaved

DNA fragments indicates successful gene editing.

Quantify the band intensities to estimate the percentage of gene modification using the

following formula: % gene modification = 100 x (1 - (1 - fraction cleaved)^(1/2)) where

fraction cleaved = (sum of cleaved band intensities) / (sum of cleaved and parental band

intensities).

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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